4-fluoro-1H-pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C5H5FN2O |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) |
InChI Key |
WPXDBYHCPKXRRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination of Pyrrole Derivatives
One of the most direct approaches involves fluorinating a pyrrole precursor, such as methyl 4-fluoro-1H-pyrrole-2-carboxylate. The process typically employs electrophilic fluorinating agents like Selectfluor under controlled conditions:
- Reaction Conditions :
Conducted at 0°C in a mixture of acetonitrile and acetic acid to optimize selectivity and yield. - Procedure :
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is reacted with Selectfluor, leading to the formation of the fluorinated intermediate, methyl 4-fluoro-1H-pyrrole-2-carboxylate, with subsequent purification via crystallization. - Outcome :
The fluorinated pyrrole derivative is obtained with high regioselectivity and purity, serving as a key intermediate for further functionalization.
Preparation of 4-Fluoro-1H-Pyrrole-2-Carboxylic Acid
The carboxylic acid derivative is synthesized from the ester via hydrolysis:
- Hydrolysis Method :
The methyl ester (e.g., methyl 4-fluoro-1H-pyrrole-2-carboxylate) is refluxed with sodium hydroxide (NaOH) in ethanol at approximately 90°C for 3 hours. - Acidification and Isolation :
The reaction mixture is acidified to pH 3 using hydrochloric acid, precipitating the acid, which is filtered, washed, and dried, yielding 4-fluoro-1H-pyrrole-2-carboxylic acid with a yield of around 76%.
Chlorination and Acylation Strategies
Alternative routes involve chlorination of pyrrole derivatives followed by acylation:
- Chlorination :
Ethyl 5-methyl-1H-pyrrole-2-carboxylate undergoes chlorination using N-chlorosuccinimide (NCS) at 0°C, targeting the position adjacent to the methyl group, yielding chlorinated intermediates such as 2-trichloroacetyl-5-methyl-1H-pyrrole. - Acylation :
These chlorinated intermediates can be further acylated or fluorinated depending on the desired substitution pattern.
Amide Formation
The final step involves converting the carboxylic acid or ester into the corresponding amide:
- Activation :
The acid is activated using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base. - Amidation :
The activated acid reacts with ammonia or primary amines (e.g., aniline derivatives) under mild conditions to form the desired pyrrole-2-carboxamide.
Additional Halogenation and Functionalization
Further modifications, such as introducing additional halogen substituents or functional groups, are achieved through electrophilic substitution reactions, often employing reagents like Selectfluor or NCS, under optimized conditions to ensure regioselectivity and high yield.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Fluorination | Selectfluor | 0°C, acetonitrile/acetic acid | ~85% | regioselective fluorination at the 4-position |
| Hydrolysis | NaOH | Reflux at 90°C | 76% | ester to acid conversion |
| Chlorination | N-chlorosuccinimide | Room temperature | 61% | selective chlorination adjacent to methyl group |
| Amide formation | Ammonia or amines + coupling reagent | Room temperature to mild heating | Variable | final amide product |
Research Validation and Sources
- The process of electrophilic fluorination using Selectfluor is well-documented for pyrrole derivatives, providing high regioselectivity and efficiency (see,,).
- Hydrolysis of methyl esters to acids is a standard organic transformation, with optimized conditions yielding high purity products.
- Chlorination strategies employing N-chlorosuccinimide are validated for pyrrole halogenation, offering regioselectivity and scalability.
- Amide formation via carbodiimide coupling reagents is a widely accepted method in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
4-fluoro-1H-pyrrole-2-carboxamide and its derivatives have various applications in scientific research, particularly in the development of antibacterial agents and as building blocks for drug candidates .
Synthesis and antibacterial applications
- Building block synthesis Researchers have focused on synthesizing halogen-doped pyrrole derivatives, including 4-fluoro-1H-pyrrole-2-carboxamide, to incorporate them into bioactive molecules. The primary goal is to produce samples in sufficient quantities (at least 100 mg) for further study .
- Gyrase/topoisomerase IV inhibitors 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, a molecular fragment, is crucial for binding to the active sites of gyrase/topoisomerase IV inhibitors, which are antibacterial targets .
- Fluoro analogs for PET Fluoro analogs of CPPC have been developed to increase affinity for the colony-stimulating factor 1 receptor (CSF1R) and enable labeling with fluorine-18 for positron emission tomography (PET) imaging. A 4-fluoromethyl analog (Psa374) showed high inhibitory potency and selectivity at CSF1R .
- Antifungal Activity Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized and tested as potential antifungal agents .
Modification and activity retention
- The modification of the pyrrole moiety can retain single-digit nanomolar inhibitory activity and antibacterial activity while reducing lipophilicity .
- Two additional analogs of a compound, 1 , were prepared and evaluated for their on-target and antibacterial activities. Compounds 31 and 33 inhibited E. coli DNA gyrase with IC50 values of 32 and 150 nM, respectively and showed weak activity against S. aureus .
Fluorinated pyrrole derivatives
- Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key building block for a drug candidate against the hepatitis B virus and is commercially available .
- 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can be synthesized from its ethyl ester through saponification with NaOH .
- 1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate has been synthesized and used as an anti-tubercular agent .
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 4-(4-Fluorophenyl)-N-((5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl)-1H-Pyrrole-2-Carboxamide
- Structure : Shares the pyrrole-2-carboxamide core but incorporates a 4-fluorophenyl group at position 4 and an oxadiazole-methyl substituent on the carboxamide nitrogen.
- Molecular Formula : C₁₆H₁₄FN₄O₂ (MW: 322.31 g/mol).
Compound B : 4-Chloro-2-(4-Fluorophenyl)-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxamide
- Structure : A fused pyrrolopyridine system with chloro (position 4), fluorophenyl (position 2), and carboxamide (position 5) groups.
- Molecular Formula : C₁₄H₉ClFN₃O (MW: 289.69 g/mol; LogP: 4.0055).
- Key Differences : The fused pyridine ring increases planarity and aromaticity, likely improving DNA intercalation or kinase inhibition. The chloro substituent may contribute to higher cytotoxicity compared to the fluorine-only analogue .
Compound C : 1-(2-Chloro-5-Fluorophenyl)-5-(1H-Pyrrol-1-yl)-N-(Tetrahydro-2H-Pyran-4-ylMethyl)-1H-Pyrazole-4-Carboxamide
- Structure : Pyrazole-based carboxamide with chloro-fluorophenyl and pyrrole substituents.
- Molecular Formula : C₂₀H₂₀ClF₂N₄O₂ (MW: 422.85 g/mol).
- The tetrahydro-pyranyl group may improve bioavailability via enhanced solubility .
Molecular and Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and LogP suggest superior bioavailability compared to bulkier analogues like Compound C.
- Fluorine’s electronegativity may enhance dipole interactions relative to chlorine in Compound B, reducing off-target effects .
Pharmacological Implications
- Target Selectivity: The absence of bulky substituents (e.g., phenyl or oxadiazole groups) in 4-fluoro-1H-pyrrole-2-carboxamide may favor selectivity for enzymes with smaller active sites, such as adenosine receptors or bacterial kinases.
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong half-life compared to non-halogenated pyrroles. However, Compound A’s oxadiazole group might increase susceptibility to hydrolysis .
- Toxicity Profile : Simpler structures like the target compound are less likely to accumulate in lipid tissues, reducing long-term toxicity risks compared to high-LogP analogues like Compound B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
